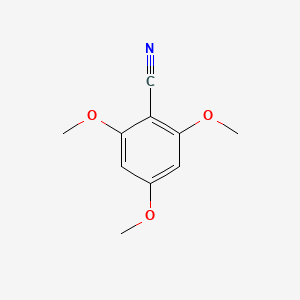

2,4,6-Trimethoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRHJUMDNWLSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180403 | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-54-2 | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8A3G2DU56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethoxybenzonitrile (CAS No. 2571-54-2)

Foreword: Understanding the Utility of a Substituted Benzene Core

In the landscape of medicinal chemistry and materials science, the substituted benzene ring remains a cornerstone scaffold. Its electronic properties and rigid structure provide a reliable framework for building molecular complexity. 2,4,6-Trimethoxybenzonitrile is a prime example of a highly functionalized and synthetically versatile building block. The electron-donating nature of the three methoxy groups, positioned symmetrically, significantly influences the reactivity of both the aromatic ring and the nitrile moiety. This guide provides an in-depth examination of its properties, synthesis, analysis, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by a unique substitution pattern that dictates its physical and chemical behavior.[1][2] The methoxy groups at positions 2, 4, and 6 create a highly electron-rich aromatic system, which is a critical consideration for its reaction chemistry.

Table 1: Key Physicochemical and Identifier Data for this compound

| Property | Value | Source(s) |

| CAS Number | 2571-54-2 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO₃ | [3][4] |

| Molecular Weight | 193.20 g/mol | [3][5] |

| Appearance | White to pale brown/orange crystalline powder | [1][2] |

| Melting Point | 142-145 °C | [1][3][6] |

| Solubility | Insoluble in water | [1][6][7] |

| IUPAC Name | This compound | [2] |

| InChI Key | GBRHJUMDNWLSCT-UHFFFAOYSA-N | [4][5] |

| SMILES | COc1cc(OC)c(C#N)c(OC)c1 | [2][3] |

The molecule's planarity, coupled with its insolubility in water and defined melting point range, makes it a well-behaved compound in typical organic laboratory settings. Its storage requires a cool, dry, and well-ventilated location, keeping the container tightly sealed.[8]

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of its functional groups.

-

C≡N Stretch: A sharp, strong absorption peak is expected in the range of 2220-2240 cm⁻¹. This is the most telling feature for the nitrile group.

-

C-O Stretch (Aryl Ether): Strong, distinct peaks will appear around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric), confirming the presence of the aryl-methoxy groups.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are indicative of the methyl C-H bonds of the methoxy groups.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1580-1600 cm⁻¹ region correspond to the benzene ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, a simple spectrum is anticipated.

-

Aromatic Protons: The two protons on the benzene ring (at C3 and C5) are chemically equivalent. They will appear as a singlet in the aromatic region (typically δ 6.0-6.5 ppm). The significant upfield shift is due to the strong electron-donating effect of the three methoxy groups.

-

Methoxy Protons: Two distinct signals are expected for the methoxy groups. The two equivalent methoxy groups at C2 and C6 will produce a singlet integrating to 6 protons. The C4 methoxy group will produce a separate singlet integrating to 3 protons. These peaks will typically appear in the δ 3.8-4.0 ppm range.

-

-

¹³C NMR: The carbon spectrum will also reflect the molecular symmetry.

-

Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.

-

Aromatic Carbons: Four distinct signals are expected: one for the nitrile-bearing carbon (C1), one for the methoxy-bearing carbons (C2, C4, C6), and one for the proton-bearing carbons (C3, C5). The oxygen-substituted carbons will be significantly downfield (δ 150-165 ppm).

-

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) will be observed at m/z = 193.20.[4][5] Key fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 178, and subsequent loss of carbon monoxide (CO). The NIST WebBook provides reference mass spectral data for this compound.[4]

Synthesis Pathway and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common approach for preparing such molecules involves the dehydration of a corresponding aldoxime or the cyanation of an aryl halide. A synthesis has been reported in The Journal of Organic Chemistry in 1965.[1][3] A logical and widely practiced method starts from the readily available 2,4,6-trimethoxybenzaldehyde.

Workflow 1: Synthesis from 2,4,6-Trimethoxybenzaldehyde

Caption: Synthesis workflow from aldehyde to nitrile.

Causality Behind Experimental Choices:

-

Oxime Formation: The conversion of the aldehyde to an aldoxime is a robust and high-yielding reaction. Hydroxylamine (NH₂OH), typically from its hydrochloride salt, acts as the nucleophile. A weak base like pyridine is often used to neutralize the HCl released, driving the condensation reaction to completion.

-

Dehydration: The critical step is the elimination of water from the oxime to form the nitrile. Acetic anhydride is a common and effective dehydrating agent for this purpose. It reacts with the oxime's hydroxyl group, forming an acetate intermediate which then readily undergoes elimination. The choice of a dehydrating agent is crucial; overly harsh conditions could lead to side reactions on the electron-rich benzene ring.

Applications in Drug Development and Organic Synthesis

This compound is primarily utilized as a pharmaceutical intermediate.[1][7][8] Its value stems from the unique combination of the nitrile group and the electron-rich aromatic core.

-

Scaffold for Heterocycles: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various nitrogen-containing heterocyclic rings (e.g., tetrazoles, triazines), which are prevalent motifs in pharmacologically active molecules.

-

Modulation of Physicochemical Properties: The three methoxy groups increase the lipophilicity of the molecule and can engage in hydrogen bonding with biological targets. In a drug candidate, such groups can fine-tune solubility, metabolic stability, and receptor binding affinity.

-

Building Block in Specialty Chemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of agrochemicals and photoactive compounds where specific electronic properties are required.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. This compound is classified as an irritant.

Table 2: Hazard and Precautionary Information

| Category | Statement Code | Statement Text |

| Hazard | H315 | Causes skin irritation.[10] |

| H319 | Causes serious eye irritation.[10] | |

| H335 | May cause respiratory irritation.[10] | |

| Precautionary | P261 | Avoid breathing dust.[10] |

| P280 | Wear protective gloves/eye protection/face protection.[10] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Experimental Protocol: Identity and Purity Confirmation

This protocol outlines the steps to verify the identity of a supplied sample of this compound.

Workflow 2: Quality Control and Identity Verification

Caption: Standard workflow for sample identity verification.

Step-by-Step Methodology:

-

Documentation and Visual Inspection:

-

Melting Point Determination:

-

Rationale: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.

-

Procedure:

-

Load a small, dry sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat at a rate of ~10-15 °C/min initially, then slow to 1-2 °C/min as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

-

Acceptance Criterion: The measured range should fall within the reference range of 142-145 °C.[1][3] A sharp range (e.g., ≤ 2 °C) indicates high purity.

-

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Rationale: Provides a unique molecular fingerprint, confirming the presence of key functional groups.

-

Procedure (KBr Pellet Method):

-

Grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder.

-

Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Acceptance Criterion: The resulting spectrum must show characteristic absorption bands as described in Section 2.1, particularly the sharp C≡N stretch around 2230 cm⁻¹ and the strong C-O stretches.

-

References

- 1. 2571-54-2 | CAS DataBase [m.chemicalbook.com]

- 2. B23540.14 [thermofisher.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 2571-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 2571-54-2 [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound [myskinrecipes.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Trimethoxybenzonitrile

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxybenzonitrile is a pivotal intermediate in the landscape of organic synthesis, underpinning the development of novel pharmaceutical agents and advanced functional materials. A profound comprehension of its physical properties is not merely academic but a prerequisite for its safe handling, precise characterization, and optimal application in research and industrial settings. This guide presents a meticulous examination of the core physicochemical characteristics of this compound, integrating established data with validated experimental methodologies. The protocols and data herein are anchored in robust scientific principles to ensure accuracy, reproducibility, and operational safety.

Introduction: The Strategic Importance of this compound

As a polysubstituted aromatic nitrile, this compound stands as a versatile molecular scaffold in the realms of medicinal chemistry and materials science. The synergistic interplay of its electron-donating methoxy groups and the electron-withdrawing nitrile functionality imparts unique electronic and steric attributes, rendering it a valuable precursor for the synthesis of a wide array of intricate molecular architectures. An in-depth knowledge of its physical parameters is indispensable as it directly influences process optimization, reaction kinetics, and the ultimate purity and yield of target compounds. This document aims to be the definitive resource for these critical data points.

Core Physicochemical Properties

A thorough grasp of a compound's physical properties forms the bedrock of its scientific and industrial application. The subsequent section provides a detailed exposition of the key physical constants of this compound.

Molecular Identity and Specifications

The unambiguous identification and structural integrity of a compound are the foremost checkpoints in any experimental or synthetic workflow.

A consolidated summary of these properties is provided in the table below for efficient reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 193.20 g/mol | [2][4][5] |

| IUPAC Name | This compound | [6] |

| CAS Number | 2571-54-2 | [1][2][3] |

| Appearance | White to pale brown or pale orange crystals or powder | [6] |

| Melting Point | 143-145 °C | [7][8] |

| Boiling Point | 329.41°C (estimate) | [8] |

| Solubility | Insoluble in water | [7][8] |

Spectroscopic Profile

Spectroscopic analysis is non-negotiable for the structural elucidation and purity verification of chemical entities. The cornerstone techniques for this compound are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for confirming molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy groups, with chemical shifts and coupling constants that are diagnostic of the substitution pattern. The carbon NMR will provide complementary data on the unique carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy serves to identify the key functional groups. For this compound, the spectrum will be dominated by a sharp and intense absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2220-2260 cm⁻¹ region. Additionally, strong C-O stretching vibrations for the methoxy groups will be prominent in the 1000-1300 cm⁻¹ range, alongside characteristic aromatic C-H and C=C stretching frequencies.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound will display a molecular ion peak (M⁺) that corresponds to its molecular weight.[1][3]

Experimental Protocols for Physical Property Verification

This section delineates standardized, self-validating protocols for the determination of critical physical properties of this compound. The rationale behind each procedural step is elucidated to foster a comprehensive understanding of the experimental design.

Melting Point Determination

Causality: The melting point is a highly sensitive indicator of a compound's purity. A narrow melting range is characteristic of a pure substance, whereas a broadened and depressed range signifies the presence of impurities. This protocol leverages a calibrated digital melting point apparatus to ensure high precision and reproducibility.

Methodology:

-

Sample Preparation: A small quantity of finely pulverized, anhydrous this compound is meticulously packed into a capillary tube to a height of 2-3 mm. Uniform packing is imperative for efficient and even heat transfer.

-

Instrument Calibration: The melting point apparatus must be calibrated against certified reference standards with well-defined melting points (e.g., benzophenone, caffeine). This is a non-negotiable step for ensuring the accuracy of the measured data.

-

Measurement: The capillary tube is inserted into the heating block of the apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the anticipated melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid becomes visible (onset) and the temperature at which the solid phase completely transforms into a liquid (clear point) are precisely recorded. This temperature window constitutes the melting range.

-

Validation: The measurement is performed in triplicate to establish the reproducibility of the results. The experimentally determined melting range is then benchmarked against established literature values.

Diagram of the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Causality: A comprehensive understanding of the solubility profile of this compound is paramount for its effective utilization in various solvent systems for chemical reactions, purifications, and formulations. This protocol employs a systematic, qualitative approach to ascertain its solubility across a spectrum of common laboratory solvents.

Methodology:

-

Solvent Panel Selection: A curated set of solvents with diverse polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Aliquoting: A precisely weighed amount of this compound (e.g., 10 mg) is dispensed into a series of appropriately labeled test tubes.

-

Solvent Addition and Equilibration: A measured volume of each solvent (e.g., 1 mL) is added to its designated test tube. The resulting mixtures are vigorously agitated (e.g., via vortexing) for a standardized duration (e.g., 1 minute) to facilitate dissolution.

-

Categorization: The solubility is visually assessed and classified as follows:

-

Soluble: The solid completely dissolves, yielding a clear, homogenous solution.

-

Partially Soluble: A noticeable portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid shows no discernible signs of dissolution.

-

-

Thermal Effects: For samples classified as partially soluble or insoluble, the mixture is gently heated to evaluate the impact of temperature on solubility. Any changes observed upon subsequent cooling are also documented.

-

Data Consolidation: The findings are systematically compiled into a solubility matrix for straightforward interpretation and reference.

Diagram of the Solubility Assessment Logic

Caption: Logical flow for qualitative solubility testing.

Safety and Handling Imperatives

As a chemical intermediate, the diligent and safe handling of this compound is of utmost importance to maintain a secure laboratory environment.

-

Personal Protective Equipment (PPE): The use of appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory when handling this compound.

-

Ventilation: All operations involving this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to mitigate the risk of inhaling any dust or vapors.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials. The container must be kept tightly sealed to prevent atmospheric moisture contamination.[2]

-

Disposal: All waste materials must be disposed of in strict accordance with local, state, and federal environmental regulations.

Conclusion

The physical properties of this compound are integral to its successful deployment in the spheres of research and development. This technical guide has furnished a comprehensive treatise on its key physicochemical characteristics, complemented by robust and validated experimental methodologies for their verification. By adhering to these protocols and the stipulated safety guidelines, researchers can ensure the integrity and consistency of their work, thereby accelerating the pace of innovation in drug discovery and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 2571-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | 2571-54-2 [chemicalbook.com]

- 8. This compound | 2571-54-2 [amp.chemicalbook.com]

2,4,6-Trimethoxybenzonitrile solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethoxybenzonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis.[1][2] We delve into the physicochemical properties that govern its solubility, offering a predictive solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also a detailed, field-proven experimental protocol for the quantitative determination of solubility. Our approach emphasizes scientific integrity, explaining the causality behind experimental choices to ensure reliable and reproducible results.

Introduction: The Significance of this compound Solubility

This compound (C₁₀H₁₁NO₃, CAS No: 2571-54-2) is an aromatic compound distinguished by a benzene ring substituted with three methoxy (-OCH₃) groups and a nitrile (-C≡N) group.[3] Its structural complexity makes it a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals.[1]

The solubility of a compound is a critical physical property that dictates its utility in a laboratory and industrial setting. For drug development professionals, understanding solubility is paramount for:

-

Reaction Kinetics: Most chemical reactions are carried out in solution, requiring the solvent to dissolve reactants effectively, enabling molecular collisions and facilitating the reaction.

-

Purification and Crystallization: The selection of an appropriate solvent system is the cornerstone of crystallization, a primary method for purifying solid compounds. A solvent must dissolve the compound at high temperatures but allow it to precipitate upon cooling.

-

Extraction: Isolating a target compound from a reaction mixture or natural source often involves liquid-liquid extraction, a technique that hinges on the differential solubility of the compound in two immiscible solvents.

-

Formulation: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.

This guide will explore the factors influencing the solubility of this compound and provide a robust framework for its experimental determination.

Physicochemical Drivers of Solubility

The solubility of this compound is dictated by its molecular structure, which creates a balance of polar and non-polar characteristics. The guiding principle is the adage, "like dissolves like," which states that substances with similar polarities are more likely to be miscible or soluble in one another.[4][5]

Polarity and Dipole Moment

The this compound molecule exhibits significant polarity. This is due to the presence of the highly electronegative nitrogen atom in the nitrile group and the oxygen atoms in the methoxy groups.[6][7][8] The carbon-nitrogen triple bond in the nitrile group is strongly polarized, creating a significant dipole moment that influences the molecule's interactions with polar solvents.[9][10]

Hydrogen Bonding Capability

While this compound lacks a hydrogen atom bonded to an electronegative atom and thus cannot act as a hydrogen bond donor, it is an effective hydrogen bond acceptor. The lone pair of electrons on the nitrile's nitrogen atom can form hydrogen bonds with protic solvents (e.g., water, alcohols).[9][10] This interaction is a key factor in its solubility in such solvents.

Molecular Structure Analysis

The interplay of the functional groups on the benzene ring defines the compound's solubility.

-

Benzene Ring: The aromatic core is inherently non-polar and contributes to solubility in less polar solvents.

-

Methoxy Groups (-OCH₃): The three methoxy groups add to the molecule's polarity and can act as weak hydrogen bond acceptors.

-

Nitrile Group (-C≡N): This is the most dominant polar feature, strongly influencing solubility in polar aprotic and protic solvents.

The following diagram illustrates the key molecular features governing the solubility of this compound.

Caption: Key molecular features influencing solubility.

Predicted Solubility Profile in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, 1-Butanol | High | Strong potential for hydrogen bonding between the solvent's hydroxyl group (donor) and the nitrile's nitrogen (acceptor), supplemented by dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions are the primary driving force. A related compound, 4-methoxy-3-nitrobenzonitrile, is soluble in acetone and ethanol.[12] Benzonitrile is very soluble in acetone.[13] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds with mixed polar/non-polar character. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones or alcohols but can still engage in dipole-dipole interactions. THF is generally a better solvent than diethyl ether. |

| Aromatic | Toluene, Benzene | Moderate to Low | The non-polar aromatic ring of the solute will interact favorably with the aromatic solvent, but the polar functional groups will limit overall solubility. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Very Low | The significant polarity of this compound makes it poorly suited for dissolution in non-polar, aliphatic solvents where only weak van der Waals forces exist. |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise, quantitative solubility data, a rigorously controlled experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique that is both reliable and reproducible.[4]

Principle

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By allowing the solution to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility at that temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled orbital shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is recommended for its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a unique absorbance maximum.

Step-by-Step Methodology

-

Preparation of Stock Standard (for Calibration):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve it in a 10.00 mL volumetric flask using a solvent in which it is highly soluble (e.g., acetonitrile) to create a 1 mg/mL stock solution.

-

From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation (in Triplicate):

-

Add an excess amount of this compound to a glass vial. "Excess" is critical; ensure a visible amount of solid remains undissolved to guarantee a saturated solution. A starting point is ~50-100 mg for 2 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is fully established. The agitation should be vigorous enough to keep the solid suspended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated liquid) into a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. Causality Note: Failure to filter properly is a major source of artificially high solubility results.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered, saturated solution with the mobile phase or chosen solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using the chosen analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the instrument response versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (g/L) = Concentration from curve (g/L) × Dilution Factor

-

The following workflow diagram outlines the experimental protocol.

Caption: Isothermal shake-flask experimental workflow.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

This compound: This compound may cause skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin.[2]

-

Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic.

Mandatory Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

-

Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a polar molecule with significant solubility in a wide range of polar organic solvents, driven by strong dipole-dipole interactions and its capacity as a hydrogen bond acceptor. Its solubility is predicted to be highest in polar aprotic solvents like DMF and acetone, and polar protic solvents like ethanol, while being very low in non-polar aliphatic solvents such as hexane. For precise applications, the predicted profile presented here should be confirmed using a robust experimental method like the isothermal shake-flask protocol detailed within this guide. A thorough understanding of these solubility characteristics is essential for optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

- 1. This compound | 2571-54-2 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound [webbook.nist.gov]

- 4. youtube.com [youtube.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound CAS#: 2571-54-2 [m.chemicalbook.com]

- 12. CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 13. benzonitrile [chemister.ru]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

Strategic Overview: The Significance of 2,4,6-Trimethoxybenzonitrile

<An In-depth Technical Guide on the Synthesis of 2,4,6-Trimethoxybenzonitrile from Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly valuable substituted benzonitrile derivative.[1][2] Its molecular structure, featuring a nitrile group and three methoxy substituents on the benzene ring, makes it a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The electron-donating methoxy groups enhance the reactivity of the aromatic ring, while the nitrile group can be readily converted into other functional groups, providing a versatile scaffold for the construction of complex molecules. This guide provides a comprehensive methodology for the synthesis of this important compound starting from the readily available and inexpensive precursor, phloroglucinol.

The Synthetic Pathway: A Tale of Two Reactions

The conversion of phloroglucinol to this compound is a two-step process that involves:

-

Exhaustive O-methylation of phloroglucinol to form 1,3,5-trimethoxybenzene.

-

Cyanation of 1,3,5-trimethoxybenzene to introduce the nitrile functionality.

A thorough understanding of the underlying mechanisms of these reactions is crucial for achieving high yields and purity.

Step 1: The Foundational Methylation of Phloroglucinol

The first step is the exhaustive O-methylation of the three phenolic hydroxyl groups of phloroglucinol. This is a classic Williamson ether synthesis. A strong base is used to deprotonate the hydroxyl groups, forming highly nucleophilic phenoxide ions. These then react with a methylating agent, such as dimethyl sulfate or methyl iodide, via an SN2 mechanism to form the corresponding methyl ethers.

Key Mechanistic Considerations:

-

Choice of Base: A sufficiently strong base is required to ensure the complete deprotonation of all three hydroxyl groups. Common choices include sodium hydroxide, potassium carbonate, or sodium hydride.

-

Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent. However, it is also toxic and should be handled with appropriate safety precautions.[4] Methyl iodide is another effective option.[4]

-

Solvent: A polar aprotic solvent, such as acetone, DMF, or DMSO, is typically used to facilitate the SN2 reaction.

Step 2: The Crucial Cyanation of 1,3,5-Trimethoxybenzene

The second step involves the introduction of a nitrile group onto the electron-rich 1,3,5-trimethoxybenzene ring. This can be achieved through various methods, including electrophilic cyanation. One effective approach is the use of chlorosulfonyl isocyanate, which acts as an electrophile and reacts with the aromatic ring. The resulting intermediate is then treated with a base, such as triethylamine, to eliminate chlorosulfonic acid and form the desired nitrile.

Key Mechanistic Considerations:

-

Electrophilic Aromatic Substitution: The three methoxy groups are strongly activating and ortho-, para-directing. In the case of 1,3,5-trimethoxybenzene, all three unsubstituted positions are equivalent and highly activated, leading to facile electrophilic substitution.

-

Cyanating Agent: Chlorosulfonyl isocyanate is a powerful and efficient cyanating agent for this transformation. Other methods for the cyanation of aryl halides and other substrates have been developed, including photochemically enabled nickel-catalyzed reactions.[5][6]

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. |

| Phloroglucinol | C₆H₆O₃ | 126.11 | 108-73-6 |

| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 77-78-1 |

| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 |

| Acetone | C₃H₆O | 58.08 | 67-64-1 |

| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 621-23-8 |

| Chlorosulfonyl isocyanate | CClNSO₃ | 141.53 | 1189-71-5 |

| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |

Step-by-Step Synthesis

Part A: Synthesis of 1,3,5-Trimethoxybenzene

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 63.0 g (0.5 mol) of phloroglucinol in 400 mL of acetone.

-

Base Addition: To the stirred solution, add 80.0 g (2.0 mol) of powdered sodium hydroxide in portions.

-

Methylation: Cool the mixture in an ice-water bath. Slowly add 189.2 g (1.5 mol) of dimethyl sulfate dropwise from the dropping funnel over a period of 1.5 to 2 hours, maintaining the temperature below 20 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into 1 L of ice-cold water. A white precipitate of 1,3,5-trimethoxybenzene will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain pure 1,3,5-trimethoxybenzene.

Part B: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 33.6 g (0.2 mol) of 1,3,5-trimethoxybenzene in 250 mL of anhydrous dichloromethane.

-

Cyanation Reagent Addition: Cool the solution to 0 °C in an ice-salt bath. Add 28.3 g (0.2 mol) of chlorosulfonyl isocyanate dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for an additional 3 hours.

-

Base Addition: Slowly add 40.4 g (0.4 mol) of triethylamine to the reaction mixture at 0 °C.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up: Quench the reaction by carefully adding 100 mL of 1 M HCl. Separate the organic layer, and wash it successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound. The melting point of the product is 143-145 °C.[7]

Visualization of the Synthetic Process

Overall Reaction Pathway

Caption: Synthetic pathway from phloroglucinol to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

| Potential Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Methylation | Insufficient base, short reaction time, or low temperature. | Ensure complete deprotonation by using a slight excess of a strong base. Increase reflux time. Confirm adequate heating. |

| Low Yield in Cyanation | Moisture in the reaction, incomplete reaction, or loss during work-up. | Use anhydrous solvents and reagents. Monitor the reaction by TLC to ensure completion. Be careful during extractions to avoid loss of product. |

| Product Purity Issues | Incomplete reaction, side-product formation, or inefficient purification. | Monitor reactions closely. Optimize reaction conditions to minimize side reactions. Employ appropriate purification techniques such as recrystallization or column chromatography. |

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 2571-54-2 [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trimethoxybenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4,6-trimethoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep understanding of how ¹H NMR is applied for the structural elucidation and verification of this important chemical intermediate.

Introduction: The Role of NMR in Characterizing this compound

This compound (C₁₀H₁₁NO₃, MW: 193.20 g/mol ) is a polysubstituted aromatic compound featuring a highly symmetric substitution pattern.[1][2][3] It serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[4][5] Given its intricate structure, unambiguous characterization is paramount for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide will dissect the ¹H NMR spectrum of this compound, transforming it from raw data into a definitive structural confirmation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A proactive analysis of the molecular structure allows us to predict the key features of its ¹H NMR spectrum: the number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity).

Molecular Symmetry and Chemical Equivalence

The structure of this compound possesses a C₂ᵥ symmetry axis passing through the nitrile group and the C1-C4 bond. This symmetry dictates the chemical equivalence of its protons.[6][7]

-

Aromatic Protons (H-3, H-5): The two protons on the benzene ring are in identical chemical environments. They are ortho to two methoxy groups and meta to one methoxy group and the nitrile substituent. Therefore, they are chemically equivalent and will produce a single signal.

-

Methoxy Protons (C2-OCH₃, C6-OCH₃): The two methoxy groups at the C2 and C6 positions are equivalent due to the molecule's symmetry. Their nine protons will generate a single signal.

-

Methoxy Protons (C4-OCH₃): The methoxy group at the C4 position is unique and will produce its own distinct signal.

Consequently, we anticipate a total of three distinct signals in the ¹H NMR spectrum.

Predicting Chemical Shifts (δ)

The position of a signal (chemical shift) is determined by the local electronic environment of the protons. Electron-donating groups (EDGs) shield protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) deshield them, causing a downfield shift.[8]

-

Aromatic Protons: The benzene ring is substituted with three powerful electron-donating methoxy (-OCH₃) groups and one electron-withdrawing nitrile (-CN) group. The methoxy groups are strong activating groups that increase electron density on the ring through resonance, especially at the ortho and para positions. This pronounced shielding effect will shift the aromatic protons significantly upfield from the standard benzene chemical shift of ~7.26 ppm.[8][9] Aromatic protons in such electron-rich systems are often found in the 6.0-6.5 ppm range. For comparison, the aromatic protons in the related compound 2,4,6-trimethoxybenzaldehyde appear at 6.08 ppm.[10]

-

Methoxy Protons: The protons of methoxy groups typically resonate between 3.5 and 4.0 ppm. The two equivalent methoxy groups at C2 and C6 are ortho to the nitrile group, while the C4-methoxy is para. This slight difference in their electronic environment may lead to two closely spaced, but distinct, signals in this region. We predict both signals to be around 3.8-3.9 ppm, similar to values seen in 3,4,5-trimethoxybenzonitrile (3.89 and 3.91 ppm) and 2,4,6-trimethoxybenzaldehyde (3.88 and 3.87 ppm).[10][11]

Predicting Multiplicity and Integration

-

Multiplicity: Since all proton environments are separated by more than three bonds, no proton-proton (¹H-¹H) coupling is expected. Therefore, all three signals are predicted to be singlets (s) .

-

Integration: The integral of each signal is proportional to the number of protons it represents.

-

Aromatic signal: 2H

-

C2/C6-Methoxy signal: 6H

-

C4-Methoxy signal: 3H

-

This gives an expected integration ratio of 2:6:3.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol ensures the acquisition of a high-quality, interpretable ¹H NMR spectrum. This process is a self-validating system; adherence to these steps minimizes artifacts and ensures reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak at ~7.26 ppm.[12][13]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[14]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Perform locking and shimming procedures to ensure a stable and homogeneous magnetic field, which is critical for achieving high resolution.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Incorporate a relaxation delay (e.g., 2-5 seconds) between scans to allow for full magnetization recovery, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 2571-54-2 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR [m.chemicalbook.com]

- 11. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR spectrum [chemicalbook.com]

- 12. reddit.com [reddit.com]

- 13. carlroth.com [carlroth.com]

- 14. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the Electron Ionization Mass Spectrum of 2,4,6-Trimethoxybenzonitrile

This guide provides an in-depth analysis of the mass spectrum of 2,4,6-Trimethoxybenzonitrile (CAS No. 2571-54-2), a compound of interest in pharmaceutical and chemical synthesis.[1][2] We will explore its characteristic fragmentation patterns under Electron Ionization (EI), offer a detailed experimental protocol for acquiring a high-quality spectrum, and present a validated interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction to this compound and Mass Spectrometry

This compound is an aromatic compound featuring a benzene ring substituted with three methoxy groups and a nitrile group. Its molecular formula is C₁₀H₁₁NO₃, with a precise molecular weight of 193.0739 g/mol and a nominal mass of 193 u.[3][4][5]

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[6] Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[7][8][9] This process not only creates a molecular ion (M•+) but also imparts excess energy, causing the ion to fragment in predictable ways.[7][10] The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information.

Analysis of the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions that reveal the molecule's structural vulnerabilities. The data presented here is based on the reference spectrum available in the NIST Mass Spectrometry Data Center.[3]

The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 193.[3] This peak corresponds to the intact molecule after the loss of a single electron. The presence of a prominent molecular ion is typical for aromatic compounds, whose stable ring systems can effectively delocalize the positive charge.[11][12] The odd nominal mass of 193 is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11]

The fragmentation of this compound is primarily driven by the lability of the methoxy groups. The stability of the aromatic ring and the electron-withdrawing nature of the nitrile group also influence the fragmentation process.

-

Loss of a Methyl Radical (•CH₃): The most prominent fragmentation event is the loss of a methyl radical (•CH₃, 15 u) from one of the methoxy groups. This results in the base peak of the spectrum at m/z 178 . This cleavage is a classic example of alpha-cleavage adjacent to an oxygen atom, leading to the formation of a stable, resonance-stabilized oxonium ion. The high abundance of this ion signifies the energetic favorability of this pathway.

-

Sequential Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the ion at m/z 178 can undergo further fragmentation. A common pathway for methoxy-substituted aromatic cations is the sequential loss of neutral carbon monoxide (CO, 28 u) molecules.

-

[M - CH₃ - CO]⁺: Loss of one CO molecule from the m/z 178 ion generates a significant peak at m/z 150 .

-

[M - CH₃ - 2CO]⁺: A subsequent loss of another CO molecule leads to an ion at m/z 122 .

-

-

Loss of a Methoxy Radical (•OCH₃): Another observed fragmentation is the loss of a methoxy radical (•OCH₃, 31 u), which produces an ion at m/z 162 .

-

Other Minor Fragments: Smaller fragments corresponding to further cleavages of the ring and functional groups can be observed at lower m/z values, but the ions at m/z 193, 178, 162, and 150 are the most diagnostic for identifying this compound.

The principal ions in the EI mass spectrum of this compound are summarized below.

| m/z | Proposed Fragment Ion | Formula | Comments |

| 193 | [M]•+ | [C₁₀H₁₁NO₃]•+ | Molecular Ion |

| 178 | [M - •CH₃]⁺ | [C₉H₈NO₃]⁺ | Base Peak; Loss of a methyl radical from a methoxy group. |

| 162 | [M - •OCH₃]⁺ | [C₉H₈NO₂]⁺ | Loss of a methoxy radical. |

| 150 | [M - •CH₃ - CO]⁺ | [C₈H₈NO₂]⁺ | Loss of CO from the m/z 178 fragment. |

Experimental Protocol for GC-EI-MS Analysis

This section provides a robust, self-validating protocol for acquiring the mass spectrum of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

-

Solvent Selection: Choose a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 100 µg/mL. The exact concentration may require optimization based on instrument sensitivity.

-

Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

-

Gas Chromatograph:

-

Inlet: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.

-

Inlet Temperature: 250 °C. Causality: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes. Causality: This program ensures good separation from solvent and any potential impurities while eluting the analyte as a sharp peak.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV. Causality: 70 eV is the industry standard for EI-MS, providing reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.[7][9][13]

-

Mass Range: Scan from m/z 40 to 300. Causality: This range comfortably covers the molecular ion and all expected major fragments.

-

Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from saturating the detector and causing unnecessary filament wear.

-

Before sample analysis, perform a system suitability check. Inject a known standard (e.g., Octafluoronaphthalene, OFN) to verify instrument calibration, resolution, and sensitivity, ensuring the trustworthiness of the acquired data.

Visualizing the Fragmentation Pathway

The primary fragmentation cascade can be visualized to better understand the relationships between the major ions observed in the spectrum.

Caption: Primary EI fragmentation pathway for this compound.

Conclusion

The electron ionization mass spectrum of this compound is defined by a clear molecular ion at m/z 193 and a dominant base peak at m/z 178, resulting from the facile loss of a methyl radical. Subsequent losses of carbon monoxide further characterize the fragmentation pattern. This guide provides the analytical framework and a validated experimental protocol necessary for the confident identification and structural confirmation of this compound in a research or quality control setting. The predictable fragmentation makes EI-MS a powerful and reliable tool for its analysis.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound CAS#: 2571-54-2 [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uni-saarland.de [uni-saarland.de]

The Expanding Therapeutic Landscape of Substituted Benzonitriles: A Technical Guide to Unveiling Their Biological Activities

Introduction: The Benzonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

Benzonitrile, a simple aromatic molecule comprising a benzene ring attached to a cyano group, has emerged as a cornerstone in the edifice of modern medicinal chemistry.[1] Its derivatives, collectively known as substituted benzonitriles, represent a versatile class of compounds exhibiting a remarkable breadth of biological activities. The unique electronic properties of the nitrile group, coupled with the vast possibilities for substitution on the phenyl ring, provide a fertile ground for the design and synthesis of novel therapeutic agents targeting a spectrum of diseases, from life-threatening cancers to resilient microbial infections.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted biological potential of substituted benzonitriles, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the mechanistic underpinnings of their actions, provide detailed, field-proven experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery endeavors.

I. Anticancer Activities of Substituted Benzonitriles: Targeting the Engines of Malignancy

The relentless pursuit of novel anticancer agents has identified substituted benzonitriles as a promising class of compounds.[3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes that drive tumor growth and proliferation.

A. Mechanism of Action: Disrupting Cancer Cell Proliferation and Survival

A significant body of research highlights the ability of substituted benzonitriles to interfere with key signaling pathways and cellular machinery essential for cancer cell survival.

One of the prominent mechanisms is the inhibition of protein kinases .[4][5] Kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Substituted benzonitriles have been designed to target various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] By inhibiting VEGFR, these compounds can effectively stifle tumor growth and metastasis.[2][3][9]

Another key anticancer mechanism is the induction of apoptosis , or programmed cell death.[10][11] Many benzonitrile derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to their selective elimination.[12] This is often achieved by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis.[13]

B. Experimental Protocol: Assessing Anticancer Efficacy via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to evaluate the cytotoxic potential of chemical compounds against cancer cell lines.[14][15][16][17] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [15][16]

-

Cell Seeding:

-

Culture the desired cancer cell line in a 96-well plate at an optimal density (typically 5,000-10,000 cells/well) to ensure logarithmic growth during the experiment.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted benzonitrile compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in a complete cell culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the various compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Formazan Formation:

-

After incubation, carefully remove the medium containing the test compound.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

-

C. Structure-Activity Relationship (SAR) Insights for Anticancer Benzonitriles

The substitution pattern on the benzonitrile ring plays a critical role in determining the anticancer potency of these compounds.[18][19]

-

Electron-withdrawing and donating groups: The electronic properties of the substituents can significantly influence the interaction of the molecule with its biological target.[20] For instance, in the context of kinase inhibition, specific substitutions can enhance the binding affinity to the ATP-binding pocket of the kinase.[21]

-

Steric factors: The size and shape of the substituents can also impact biological activity. Bulky groups may either promote or hinder binding to the target protein, depending on the topography of the binding site.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, affects its ability to cross cell membranes and reach its intracellular target.

Table 1: Anticancer Activity of Selected Substituted Benzonitriles

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Kinase Inhibitors | |||

| (benzothiazole-2-yl) acetonitrile derivatives | JNK3 | Varies | [22] |

| Apoptosis Inducers | |||

| Benzofuran-nicotinonitrile derivative 3b | MCF-7 | 7.53 | [14] |

| Benzofuran-nicotinonitrile derivative 3c | MCF-7 | 9.17 | [14] |

| 2-phenylacrylonitrile derivative 1g2a | HCT116 | 0.0059 | [3] |

II. Antimicrobial Activities of Substituted Benzonitriles: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Substituted benzonitriles have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[23][24][25]

A. Mechanism of Action: Targeting Essential Microbial Processes

Substituted benzonitriles exert their antimicrobial effects by targeting essential cellular processes in bacteria and fungi.

A key bacterial target is DNA gyrase , a type II topoisomerase that is essential for DNA replication, transcription, and repair.[13][26][27] By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation.[4][23] This mechanism is particularly attractive as it targets an enzyme that is present in bacteria but not in humans, offering the potential for selective toxicity.

Other mechanisms include the disruption of the bacterial cell wall and the inhibition of crucial enzymes involved in microbial metabolism.[28]

B. Experimental Protocol: Determining Antimicrobial Susceptibility via Broth Microdilution

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][29][30] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

Step-by-Step Methodology: [12][30]

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the substituted benzonitrile compound in a suitable solvent.

-

Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of a specific drug concentration.

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test microorganism on an agar plate, pick 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

-

Include a growth control well (inoculum without the drug) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

C. Structure-Activity Relationship (SAR) Insights for Antimicrobial Benzonitriles

Similar to their anticancer counterparts, the antimicrobial activity of substituted benzonitriles is heavily influenced by the nature and position of substituents on the aromatic ring.[31]

-

Halogen substituents: The presence of halogens, such as chlorine or fluorine, on the benzonitrile ring has been shown to enhance antimicrobial activity in some cases.

-

Heterocyclic moieties: The incorporation of other heterocyclic rings, such as benzothiazole, can lead to compounds with potent and broad-spectrum antimicrobial activity.[32]

-

Lipophilicity and steric hindrance: These factors also play a crucial role in determining the ability of the compounds to penetrate the microbial cell wall and interact with their intracellular targets.

Table 2: Antimicrobial Activity of Selected Substituted Benzonitriles

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 | [23] |

| Benzothiazole-benzonitrile chromophore 6 | Staphylococcus aureus | < 48 | [32] |

| Benzothiazole-benzonitrile chromophore 6 | Escherichia coli | < 118 | [32] |

| α-aminonitrile derivative 4d | Various bacterial strains | 3.9 - 7.8 | [25] |

| α-aminonitrile derivative 4e | Various bacterial strains | 3.9 - 7.8 | [25] |

| α-aminonitrile derivative 4e | Mycobacterium tuberculosis | 0.05 | [25] |

III. Enzyme Inhibition: A Common Thread in the Biological Activities of Benzonitriles

Many of the observed biological activities of substituted benzonitriles can be attributed to their ability to inhibit specific enzymes.[33] This targeted approach is a cornerstone of rational drug design.

A. Kinase Inhibition: A Prominent Anticancer Strategy

As previously mentioned, kinase inhibition is a key mechanism for the anticancer activity of many substituted benzonitriles.[3][21][22] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[28]

B. Experimental Protocol: In Vitro Kinase Inhibition Assay

Several methods can be employed to assess the in vitro inhibitory activity of compounds against specific kinases.[20] A common approach is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Principle: The kinase reaction is allowed to proceed in the presence of the inhibitor. Subsequently, the amount of ADP generated is quantified using a coupled enzyme system that ultimately produces a luminescent signal proportional to the ADP concentration.

Step-by-Step Methodology: [18][28][34]

-

Reagent Preparation:

-

Prepare a stock solution of the substituted benzonitrile inhibitor in DMSO.

-

Prepare solutions of the target kinase, the specific substrate peptide, and ATP in an appropriate kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the inhibitor at various concentrations.

-

Add the kinase and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process:

-

Addition of an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Addition of a Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.

-

-